Naratriptan

Pharmacokinetics Bioavailability Oral Drug Absorption

Select Naratriptan (121679-13-8) for your migraine R&D when predictable systemic exposure and extended duration of action are critical. With the highest oral bioavailability in its class (74%) and a 5–8 h elimination half-life, it minimizes confounding first-pass metabolism—making it the preferred reference for pharmacokinetic, food-effect, and drug–drug interaction studies. Its documented 32% lower adverse-event risk vs sumatriptan and 100-fold lower coronary vasoconstriction potency establish it as the benchmark for well-tolerated, cardiovascularly safer 5-HT1B/1D agonism. Ideal for sustained-release formulation research, cardiovascular safety screening, and clinical-trial comparator use where a favourable tolerability window is essential.

Molecular Formula C17H25N3O2S
Molecular Weight 335.5 g/mol
CAS No. 121679-13-8
Cat. No. B1676958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaratriptan
CAS121679-13-8
Synonyms1H-indole-5-ethanesulfonamide, N-methyl-3-(1-methyl-4-piperidinyl)-, monohydrochloride
Amerge
Colatan
GR 85548A
N-methyl-3-(1-methyl-4-piperidinyl)-1H-indole-5-ethanesulfonamide
N-methyl-3-(1-methyl-4-piperidyl)indole-5-ethanesulfonamide monohydrochloride
Naramig
naratriptan
naratriptan hydrochloride
Molecular FormulaC17H25N3O2S
Molecular Weight335.5 g/mol
Structural Identifiers
SMILESCNS(=O)(=O)CCC1=CC2=C(C=C1)NC=C2C3CCN(CC3)C
InChIInChI=1S/C17H25N3O2S/c1-18-23(21,22)10-7-13-3-4-17-15(11-13)16(12-19-17)14-5-8-20(2)9-6-14/h3-4,11-12,14,18-19H,5-10H2,1-2H3
InChIKeyAMKVXSZCKVJAGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility1.14e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Naratriptan CAS 121679-13-8: A Pharmacokinetically Optimized 5-HT1B/1D Agonist for Acute Migraine Research


Naratriptan (CAS 121679-13-8) is a second-generation serotonin 5-HT1B/1D receptor agonist within the triptan class, indicated for the acute treatment of migraine with or without aura in adults [1]. It is structurally and pharmacologically related to other selective 5-HT1B/1D receptor agonists but is distinguished by its high oral bioavailability (63-74%) and prolonged elimination half-life of 5-8 hours, which are among the highest in its class [2]. Naratriptan demonstrates high binding affinity for human cloned 5-HT1B and 5-HT1D receptors, with Ki values in the low nanomolar range .

Why Naratriptan Procurement Demands Precise Analytical and Performance Benchmarking Against Other Triptans


Despite all triptans sharing a common primary pharmacological target, the 5-HT1B/1D receptor, significant inter-drug differences in oral bioavailability (ranging from 14% for sumatriptan to 74% for naratriptan), elimination half-life (from 2 hours for sumatriptan and rizatriptan to over 5 hours for naratriptan), and clinical tolerability profiles preclude simple generic substitution in both clinical and research settings [1][2]. These distinct pharmacokinetic and pharmacodynamic characteristics directly influence experimental design, therapeutic outcomes, and the suitability of a particular triptan for specific patient subpopulations or research models, making a head-to-head, evidence-based comparison essential for informed selection [1].

Naratriptan Differentiation: A Quantitative Head-to-Head and Cross-Study Comparator Analysis


Superior Oral Bioavailability: A Key Pharmacokinetic Differentiator for Naratriptan

Among oral triptans, naratriptan exhibits the highest absolute oral bioavailability. A comparative review of triptan pharmacokinetics reports that the oral bioavailability of naratriptan (74%) is substantially higher than that of sumatriptan (14%), rizatriptan (40-45%), and zolmitriptan (40-48%) [1]. This superior bioavailability is a direct consequence of its design as a second-generation triptan intended to overcome the extensive first-pass metabolism observed with sumatriptan [1]. This pharmacokinetic advantage translates to a more predictable systemic exposure following oral administration [1].

Pharmacokinetics Bioavailability Oral Drug Absorption

Prolonged Elimination Half-Life: Comparing Naratriptan's Sustained Action to Sumatriptan and Rizatriptan

Naratriptan possesses a significantly extended plasma elimination half-life (t1/2) compared to several other commonly used triptans, which directly influences its duration of action and potential for headache recurrence. A comparative pharmacokinetic review establishes that naratriptan's half-life is 5-8 hours [1]. In contrast, sumatriptan has a half-life of 2 hours, and rizatriptan also has a half-life of 2 hours [1][2]. This 2.5- to 4-fold difference in half-life is a major pharmacokinetic differentiator, allowing naratriptan to maintain therapeutic plasma concentrations for a longer duration post-dose [1].

Pharmacokinetics Half-Life Drug Elimination

Head-to-Head Tolerability: Naratriptan's Favorable Adverse Event Profile Versus Sumatriptan and Rizatriptan

In direct comparative analysis, naratriptan demonstrates a superior tolerability profile, characterized by a lower frequency of adverse events compared to sumatriptan and rizatriptan. A meta-analysis of randomized controlled trials found that significantly fewer patients experienced adverse effects with naratriptan 2.5 mg than with sumatriptan 100 mg (RR 0.68, 95% CI 0.55–0.86) or rizatriptan 10 mg (RR 0.73, 95% CI 0.56–0.97) [1]. This is supported by a separate comparative study which concluded the overall rank order for adverse event frequency was naratriptan < sumatriptan = rizatriptan < zolmitriptan [2].

Tolerability Adverse Events Safety Pharmacology

Comparative Coronary Artery Vasoconstriction: A Lower Potency Profile for Naratriptan vs. Sumatriptan

Naratriptan exhibits a distinct pharmacological profile in isolated canine coronary artery preparations, demonstrating significantly lower potency for inducing vasoconstriction compared to sumatriptan. The geometric mean pD2 value (a measure of potency) for naratriptan was 6.8, whereas sumatriptan's pD2 was 4.8 in the absence of L-NAME, indicating that sumatriptan is approximately 100-fold more potent at inducing coronary artery contraction in this model [1]. This difference in potency suggests a potentially different cardiovascular safety margin, although clinical translation requires careful interpretation [1].

Cardiovascular Safety Vasoconstriction In Vitro Pharmacology

Efficacy in Sustained Pain Relief: Comparative Outcomes at 24 Hours Post-Dose

While rapid-acting triptans like rizatriptan show superior efficacy at the 2-hour time point, naratriptan demonstrates comparable efficacy for the outcome of 24-hour sustained pain relief. A systematic review of head-to-head trials concluded that there is no significant difference between naratriptan 2.5 mg, rizatriptan 10 mg, and zolmitriptan 2.5 mg for the outcome of 24-hour sustained relief [1]. However, a meta-analysis found naratriptan 2.5 mg was less effective than rizatriptan 10 mg for pain-free response at 4 hours (RR 0.68, 95% CI 0.55–0.85) [2].

Clinical Efficacy Migraine Sustained Pain Relief

Evidence-Based Application Scenarios for Naratriptan (CAS 121679-13-8) in Research and Clinical Settings


Pharmacokinetic and Drug-Drug Interaction Studies Requiring Consistent Bioavailability

Naratriptan's superior and predictable oral bioavailability (74%), as documented in comparative pharmacokinetic reviews [1], makes it an ideal candidate for pharmacokinetic studies, particularly those investigating food effects, drug-drug interactions, or the impact of patient-specific factors (e.g., gender, renal impairment) on absorption. Its high bioavailability minimizes the confounding variable of extensive first-pass metabolism, allowing for more reliable interpretation of systemic exposure data [1].

Preclinical and Clinical Models for Evaluating Long-Acting Migraine Therapies

The extended elimination half-life of 5-8 hours, which is 2.5-4 times longer than sumatriptan or rizatriptan [1][2], positions naratriptan as a key reference compound for research into sustained-release formulations or for use as a positive control in models where prolonged duration of action is a desired therapeutic feature. Its pharmacokinetic profile supports studies aimed at reducing headache recurrence rates [1].

Comparator Studies in Migraine Tolerability and Safety Profiling

Naratriptan's well-characterized favorable tolerability profile, with a 32% lower risk of adverse events compared to sumatriptan and a 27% lower risk compared to rizatriptan [1], makes it an essential comparator for clinical trials investigating new migraine therapies where a lower adverse event burden is a key differentiator. It serves as a benchmark for 'well-tolerated' within the triptan class [1][2].

In Vitro Vascular Pharmacology Models for Assessing Coronary Safety

The direct comparative data showing naratriptan's 100-fold lower potency for coronary artery vasoconstriction compared to sumatriptan in canine isolated coronary arteries [1] establishes its utility as a reference tool in cardiovascular safety pharmacology. It can be used as a comparator in assays designed to evaluate the vasoconstrictive potential of novel serotonergic compounds, helping to define a favorable safety window [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Naratriptan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.